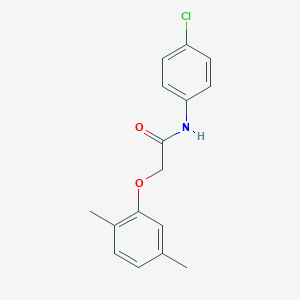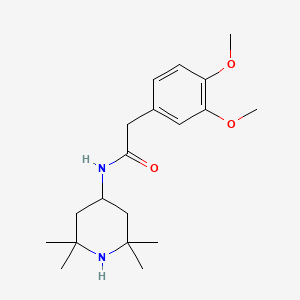![molecular formula C12H17NO4S B5782653 methyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5782653.png)
methyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(ethoxycarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate, commonly known as Methyl ETC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of thiophene derivatives and is known for its diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of Methyl ETC is not fully understood. However, it has been suggested that Methyl ETC exerts its biological activities by inhibiting the production of pro-inflammatory cytokines and by inducing apoptosis in cancer cells. Methyl ETC has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
Methyl ETC has been shown to have diverse biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Methyl ETC has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, Methyl ETC has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl ETC has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high purity level. Methyl ETC is also stable under normal laboratory conditions and can be stored for long periods of time. However, there are also some limitations to the use of Methyl ETC in lab experiments. It is toxic in high doses and should be handled with care. In addition, the exact mechanism of action of Methyl ETC is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the study of Methyl ETC. One direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study its anti-inflammatory and anti-tumor properties in more detail. In addition, the use of Methyl ETC as a fluorescent probe for the detection of metal ions could be further explored. Finally, the development of new derivatives of Methyl ETC with improved biological activities could be a promising avenue for future research.
Conclusion:
In conclusion, Methyl ETC is a chemical compound that has been widely used in scientific research due to its diverse biological activities. It has anti-inflammatory, anti-tumor, and anti-bacterial properties, and has been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Methyl ETC has also been used as a fluorescent probe for the detection of metal ions. While there are some limitations to its use in lab experiments, the future directions for the study of Methyl ETC are promising.
Métodos De Síntesis
Methyl ETC can be synthesized by reacting 2-amino-4-ethyl-5-methylthiophene-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The reaction takes place at room temperature and the product is obtained after purification by column chromatography. The purity of the product can be confirmed by NMR and Mass Spectrometry.
Aplicaciones Científicas De Investigación
Methyl ETC has been widely used in scientific research due to its diverse biological activities. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. Methyl ETC has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In addition, Methyl ETC has been used as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
methyl 2-(ethoxycarbonylamino)-4-ethyl-5-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-5-8-7(3)18-10(9(8)11(14)16-4)13-12(15)17-6-2/h5-6H2,1-4H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTKRXUDLBMNAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5782571.png)



![N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)acetamide](/img/structure/B5782593.png)

![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5782611.png)
![2,2,2-trifluoro-N-[({4-[(2-pyridinylamino)sulfonyl]phenyl}amino)carbonyl]acetamide](/img/structure/B5782623.png)
![8-(3,4-dimethoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B5782630.png)
![3,4-diethoxy-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5782635.png)

![1-[1-ethyl-4-(ethylthio)-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5782647.png)

![2-cyano-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B5782680.png)